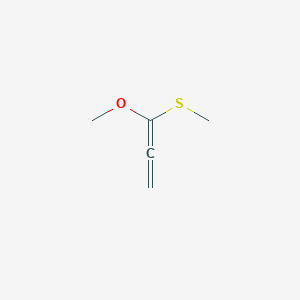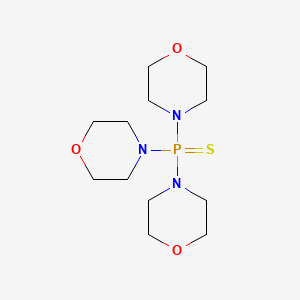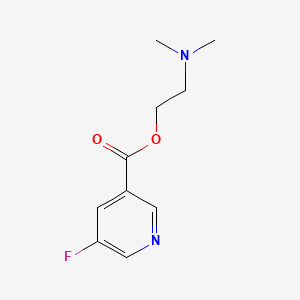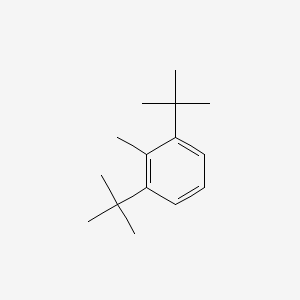
1,3-Di-tert-butyl-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Di-tert-butyl-2-methylbenzene, also known as 2,4-Di-tert-butyl-1-methylbenzene, is an organic compound with the molecular formula C15H24. It is a derivative of benzene, where two tert-butyl groups and one methyl group are attached to the benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Di-tert-butyl-2-methylbenzene can be synthesized through Friedel-Crafts alkylation, where tert-butyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
化学反应分析
Types of Reactions: 1,3-Di-tert-butyl-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or sulfonic acid groups can replace hydrogen atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkane derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
1,3-Di-tert-butyl-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and as an additive in lubricants and fuels.
作用机制
The mechanism of action of 1,3-Di-tert-butyl-2-methylbenzene involves its interaction with molecular targets through its aromatic ring and bulky tert-butyl groups. These interactions can influence the compound’s reactivity and stability, making it a valuable component in various chemical processes. The pathways involved often include electrophilic aromatic substitution and radical-mediated reactions.
相似化合物的比较
- 1-tert-butyl-2-methylbenzene
- 2-tert-Butyltoluene
- 1,3-Di-tert-butylbenzene
- 3,5-Di-tert-butyl-2-methoxybenzene
Comparison: 1,3-Di-tert-butyl-2-methylbenzene is unique due to the presence of two tert-butyl groups and one methyl group, which provide steric hindrance and influence its chemical reactivity. Compared to similar compounds, it exhibits higher stability and distinct reactivity patterns, making it suitable for specific applications in research and industry.
属性
CAS 编号 |
25665-04-7 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
1,3-ditert-butyl-2-methylbenzene |
InChI |
InChI=1S/C15H24/c1-11-12(14(2,3)4)9-8-10-13(11)15(5,6)7/h8-10H,1-7H3 |
InChI 键 |
CDZCDCRCPAZOAR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


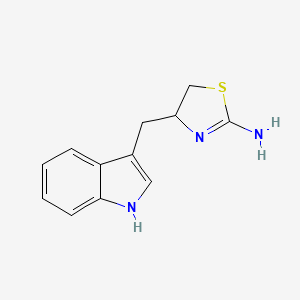


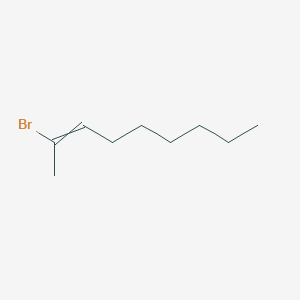

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

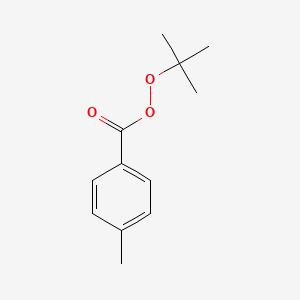
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
